20-Hydroxyvitamin D3

Metabolic Stability CYP24A1 Pharmacokinetics

Sourcing 20-Hydroxyvitamin D3 demands rigorous discrimination. Unlike generic VDR agonists, this non-classical secosteroid metabolite uniquely engages VDR, AhR, LXR, and ROR, delivering potent anti-proliferative efficacy without hypercalcemic liability—a critical differentiator for in vivo oncology and inflammation models. Crucially, CYP24A1 metabolizes 20(OH)D3 >10-fold slower than calcitriol, yielding downstream dihydroxylated metabolites with enhanced, rather than diminished, bioactivity. This distinct metabolic activation pathway and polypharmacology cannot be replicated by substituting calcitriol or 25(OH)D3. Validate your VDR-targeted research with the only tool compound that faithfully reproduces this non-canonical signaling axis.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
Cat. No. B11824993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Hydroxyvitamin D3
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O
InChIInChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1
InChIKeyIQEQEOBGZMEDBQ-LWVSKBGXSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 20-Hydroxyvitamin D3: A Non-Calcemic Vitamin D3 Metabolite with Defined Anti-Proliferative and Anti-Inflammatory Activity


20-Hydroxyvitamin D3 [20(OH)D3, also known as 20S(OH)D3], is a biologically active secosteroid derived from the hydroxylation of vitamin D3 by cytochrome P450scc (CYP11A1) [1]. Functioning as an alternative endogenous metabolite to the classical, hormonally active form 1α,25-dihydroxyvitamin D3 (calcitriol), 20(OH)D3 acts as a ligand for the vitamin D receptor (VDR), as well as for the aryl hydrocarbon receptor (AhR), liver X receptor (LXR), and retinoic acid-related orphan receptor (ROR) [2]. Its key differentiating characteristic, critical for both in vitro and in vivo research models, is its potent biological activity, which is notably uncoupled from the hypercalcemic effects that constrain the use of calcitriol and many of its analogs [3].

Why 20-Hydroxyvitamin D3 Cannot Be Substituted with Calcitriol or Other Vitamin D Analogs in Specialized Research


Assuming functional equivalence between 20(OH)D3 and the classical active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol), or its precursor 25(OH)D3, is a critical procurement error. These compounds are processed by distinct metabolic pathways with fundamentally different outcomes. While CYP24A1 initiates the inactivation and clearance of 25(OH)D3 and calcitriol [1], it acts upon 20(OH)D3 with >10-fold lower catalytic efficiency and, crucially, generates downstream dihydroxylated metabolites that exhibit enhanced, rather than diminished, anti-proliferative activity [2]. This unique metabolic activation pathway, coupled with a broader receptor polypharmacology, means substituting 20(OH)D3 with a generic VDR agonist will not replicate its specific signaling, catabolic stability, or non-calcemic profile in vivo.

Quantitative Differentiators for 20-Hydroxyvitamin D3 Against Primary Analogs (Calcitriol, 25(OH)D3, 20,23(OH)2D3)


10-Fold Lower Catabolic Efficiency by CYP24A1 vs. Calcitriol and 25(OH)D3

In a head-to-head comparative study, the catalytic efficiency (kcat/Km) of rat CYP24A1 for 20(OH)D3 metabolism was found to be more than 10-fold lower than that for either the classical active form, 1,25(OH)2D3 (calcitriol), or its precursor, 25(OH)D3 [1]. This significant reduction in the rate of primary metabolism indicates substantially improved catabolic stability for 20(OH)D3. Furthermore, while CYP24A1 initiates a multi-step inactivation cascade for 1,25(OH)2D3, metabolism of 20(OH)D3 ceased after a single hydroxylation step, producing no secondary metabolites [1].

Metabolic Stability CYP24A1 Pharmacokinetics Drug Metabolism

Divergent Metabolic Fate: Activation via CYP24A1 vs. Inactivation of Calcitriol

A key differentiator is the functional consequence of CYP24A1 metabolism. While CYP24A1 initiates the catabolic inactivation of 1,25(OH)2D3 (calcitriol), its action on 20(OH)D3 yields products with enhanced biological activity [1]. Specifically, the two major CYP24A1 metabolites of 20(OH)D3, 20,24(OH)2D3 and 20,25(OH)2D3, demonstrated significantly greater inhibition of colony formation by SKMEL-188 melanoma cells than either the parent 20(OH)D3 or 1,25(OH)2D3 [1]. This establishes 20(OH)D3 as a prodrug that is activated, not deactivated, by the body's primary vitamin D catabolic enzyme.

Prodrug Activation CYP24A1 Anti-Cancer Metabolism

Equivalent Anti-Melanoma Potency to Calcitriol, Without Associated Calcemic Liability

20(OH)D3 demonstrates anti-proliferative efficacy comparable to the gold-standard active hormone, calcitriol, but with a superior safety profile. A study using human and hamster melanoma cells reported that 20(OH)D3 inhibited proliferation and colony formation 'in a similar fashion to 1,25(OH)2D3' [1]. Separately, synthetic 20(OH)D3 was shown to have 'similar inhibitory potency as calcitriol [1,25(OH)2D3] on proliferation of melanoma cells' [2]. This comparable efficacy is achieved with a compound repeatedly characterized across multiple studies as 'non-calcemic' or 'not hypercalcemic' [3], a critical advantage over calcitriol.

Anti-Proliferative Melanoma Calcemic Activity Therapeutic Index

Broader Receptor Polypharmacology: Multi-Target Ligand Profile vs. VDR-Selective Calcitriol

In addition to its activity as a VDR ligand, 20(OH)D3 distinguishes itself from the largely VDR-selective calcitriol by acting as a ligand for several other nuclear receptors. Studies have identified 20(OH)D3 as an agonist for the aryl hydrocarbon receptor (AhR), liver X receptor (LXR), and retinoic acid-related orphan receptor (ROR) [1]. This broader receptor polypharmacology is implicated in its distinct immunomodulatory and anti-inflammatory effects, which are not fully recapitulated by VDR activation alone.

Polypharmacology AhR LXR ROR VDR

Differential Metabolism by CYP27A1: 2.5-Fold Higher Efficiency than Vitamin D3

The presence of the 20-hydroxyl group fundamentally alters the compound's interaction with key metabolic enzymes. In a comparative in vitro study, human CYP27A1 metabolized 20(OH)D3 with a catalytic efficiency (kcat/Km) that was 2.5-fold higher than that for its parent compound, vitamin D3 [1]. This suggests that 20(OH)D3 is not merely a downstream metabolite but can be a preferred substrate for certain enzymes, potentially competing with vitamin D3 for metabolism and generating a distinct profile of downstream products, including both 20,25-dihydroxyvitamin D3 and 20,26-dihydroxyvitamin D3 [1].

CYP27A1 Metabolism Enzyme Kinetics Alternative Activation

High-Impact Applications of 20-Hydroxyvitamin D3 in Preclinical and Discovery Research


Investigating VDR Signaling in Hypercalcemia-Sensitive In Vivo Models

Use 20(OH)D3 in rodent oncology or inflammation models where achieving a therapeutic dose of the VDR agonist calcitriol is precluded by the rapid onset of hypercalcemia. 20(OH)D3's proven anti-proliferative potency against melanoma cells, comparable to calcitriol but without the calcemic liability [1], allows for robust dose-response and long-term efficacy studies that would otherwise be impossible. This makes it an essential tool for validating VDR as a target in vivo.

Elucidating the Role of CYP24A1-Mediated Prodrug Activation

Employ 20(OH)D3 as a molecular probe to study prodrug activation strategies. Unlike calcitriol, which is inactivated by CYP24A1, 20(OH)D3 is metabolized by this enzyme into dihydroxylated metabolites (20,24(OH)2D3 and 20,25(OH)2D3) with enhanced anti-cancer activity [2]. This system provides a unique experimental model for investigating how local CYP24A1 expression in tumors or inflamed tissues could be leveraged for site-specific activation of a therapeutic agent.

Dissecting Multi-Receptor Pharmacology (VDR, AhR, LXR, ROR) in Immune Cells

Leverage the polypharmacology of 20(OH)D3 as a tool compound in immunological research. Its ability to act as a ligand for VDR, AhR, LXR, and ROR [3] contrasts with the VDR-selective action of calcitriol. Use 20(OH)D3 in comparative gene expression studies (e.g., in macrophages or T-cells) to dissect the VDR-dependent and VDR-independent (e.g., AhR-mediated) contributions to its overall anti-inflammatory and immunomodulatory phenotype.

In Vitro Modeling of Alternative Vitamin D Metabolism and Resistance

Utilize 20(OH)D3 as a substrate to model and study the alternative, non-canonical pathways of vitamin D metabolism. Its >10-fold greater resistance to catabolism by CYP24A1 [4] and its preferential metabolism by CYP27A1 [5] make it a critical standard for LC-MS/MS method development and for probing the functional consequences of dysregulated CYP expression in disease states like chronic kidney disease or certain cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20-Hydroxyvitamin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.